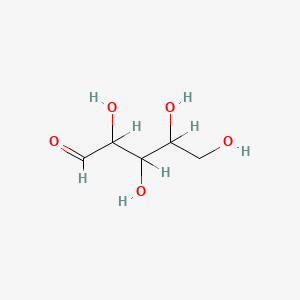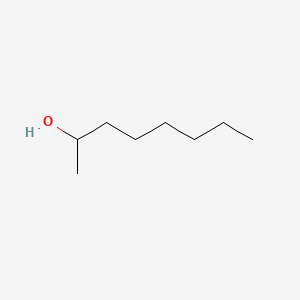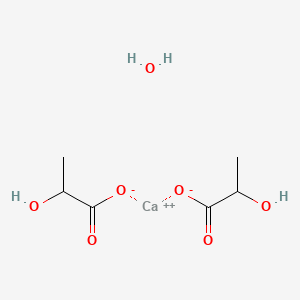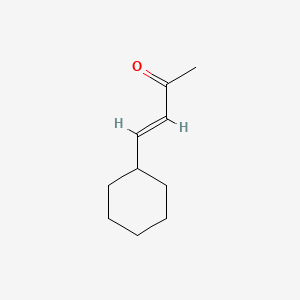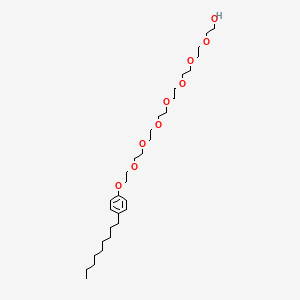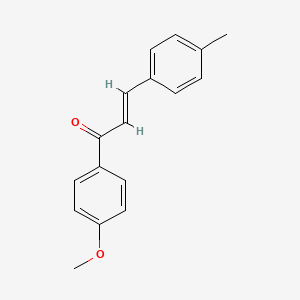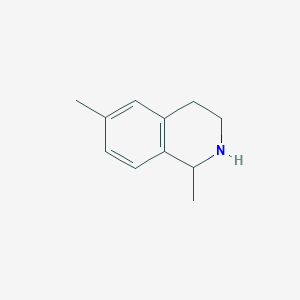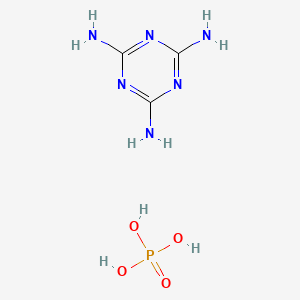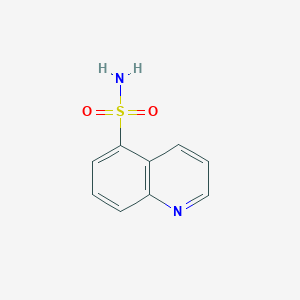
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
BisGMA is synthesized from bisphenol A and glycidyl methacrylate. It is also used in resin synthesis, serving as a monomer for synthetic resin and a modifier for high molecular polymers.Molecular Structure Analysis
The molecular formula of BisGMA is C27H32O6 . It contains 66 bonds in total, including 34 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aliphatic esters .Chemical Reactions Analysis
BisGMA shows significant changes in permittivity and relaxation loss peak in the frequency domain when polymerized using visible blue light and a photochemical initiator . This suggests its utility in applications where monitoring of polymerization is crucial.Physical And Chemical Properties Analysis
BisGMA has a molecular weight of 452.5 g/mol . The dielectric properties of polymerized and unpolymerized BisGMA have been studied, showing remarkable changes in permittivity and the loss peak of the polymer .科学的研究の応用
Synthesis of Polyurethanes
This compound is widely used in the synthesis of polyurethanes . Polyurethanes are versatile materials with applications ranging from flexible foams in upholstered furniture, to rigid foams as insulation, and to a variety of coatings, adhesives, sealants, and elastomers .
Synthesis of Polyesters
“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is also used in the synthesis of polyesters . Polyesters are widely used in the manufacture of clothing, home furnishings, and industrial fabrics .
Synthesis of Polycarbonates
This compound is used in the synthesis of polycarbonates . Polycarbonates are a group of thermoplastic polymers which are used in a wide range of applications, including in the production of compact discs, eyewear, and lab equipment .
Synthesis of Polyamides
“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is used in the synthesis of polyamides . Polyamides, also known as nylons, are used in a wide variety of applications, including in textiles, automotive applications, carpets, and sportswear .
3D Printing
This compound is an acrylic cross-linker widely used as a precursor to fabricate tissue-mimicking materials for 3D printing . The ability to create complex, custom shapes with this material has significant implications for fields such as medicine and manufacturing .
Cross-linked Gel Electrolytes
“Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate” is used to create cross-linked gel electrolytes . These materials have potential applications in energy storage and conversion devices .
Photopolymerization Process
This compound is used to synthesize copolymers via the photopolymerization process . Photopolymerization, a process in which light induces a polymerization reaction, is used in a variety of applications, including coatings, adhesives, and dental restoratives .
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate can be achieved through a two-step reaction process. The first step involves the synthesis of Bisphenol A bis(2-hydroxyethyl ether) and the second step involves the reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate.", "Starting Materials": [ "Bisphenol A", "2-chloroethanol", "Sodium hydroxide", "Dimethyl sulfate", "Hydrochloric acid", "Methacrylic acid", "Triethylamine", "Dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of Bisphenol A bis(2-hydroxyethyl ether)", "1. Dissolve Bisphenol A (10 g) in 2-chloroethanol (100 mL) in a round-bottom flask.", "2. Add sodium hydroxide (10 g) to the flask and stir the mixture for 30 minutes at room temperature.", "3. Add dimethyl sulfate (20 mL) dropwise to the flask and stir the mixture for 2 hours at room temperature.", "4. Add hydrochloric acid to the mixture until the pH reaches 1.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) as a white solid.", "Step 2: Reaction of Bisphenol A bis(2-hydroxyethyl ether) with dimethacrylate", "1. Dissolve Bisphenol A bis(2-hydroxyethyl ether) (5 g) and dimethacrylate (5 g) in methylene chloride (50 mL) in a round-bottom flask.", "2. Add triethylamine (2 g) and dicyclohexylcarbodiimide (5 g) to the flask and stir the mixture for 24 hours at room temperature.", "3. Filter the mixture to remove the dicyclohexylurea byproduct.", "4. Evaporate the solvent under reduced pressure and purify the product by column chromatography to obtain Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate as a yellow liquid." ] } | |
CAS番号 |
41637-38-1 |
製品名 |
Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate |
分子式 |
C27H32O6 |
分子量 |
452.5 g/mol |
IUPAC名 |
2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 |
InChIキー |
VIYWVRIBDZTTMH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
正規SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C |
物理的記述 |
Liquid |
関連するCAS |
29384-58-5 64696-13-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




